Product packaging for diethyl N-cyanocarbonimidate(Cat. No.:CAS No. 17686-46-3)

diethyl N-cyanocarbonimidate

Cat. No.: B2913608
CAS No.: 17686-46-3
M. Wt: 142.158
InChI Key: TWUGFCKFSMKNDS-UHFFFAOYSA-N
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Description

Historical Context of N-Cyanocarbonimidate Chemistry

The chemistry of N-cyanocarbonimidates is rooted in the broader history of cyanide chemistry, which began with the synthesis of Prussian blue in the early 18th century. researchgate.net The development of compounds containing the cyano group progressed significantly throughout the 19th and 20th centuries. The core structure of N-cyanocarbonimidates, featuring a cyano group attached to the nitrogen of a carbonimidate, represents a specific evolution in this field.

Early work on related compounds, such as dimethyl N-cyanodithioiminocarbonate, laid the groundwork for understanding the reactivity of the N-cyano functionality. researchgate.net The synthesis of various N-cyanocarbonimidates and their derivatives has been driven by their utility as versatile synthons in organic chemistry, particularly for the preparation of nitrogen-containing heterocycles. researchgate.net The preparation of dialkyl N-cyanocarbonimidates, including the diethyl and diphenyl variants, has become a key area of investigation, allowing for the synthesis of a wide array of complex molecules. researchgate.net

Significance of Diethyl N-Cyanocarbonimidate within Imidocarbonate Derivatives

Imidocarbonates, also known as iminocarbonates, are characterized by the C(=NH)O₂ functional group. This compound belongs to a subclass where the imino nitrogen is substituted with a cyano group. This structural feature imparts unique reactivity to the molecule.

The significance of this compound, and its closely related analogue diphenyl N-cyanocarbonimidate, lies in its role as a "one-carbon equivalent" in the synthesis of heterocyclic compounds. ucl.ac.uk The presence of two ethoxy groups and a cyanoimine functionality provides multiple reaction sites for nucleophilic attack. This allows for the sequential addition of two different nucleophiles, leading to the formation of a variety of heterocyclic rings. ucl.ac.uk

Compared to its diphenyl counterpart, this compound can offer different reactivity profiles and solubility characteristics, which can be advantageous in certain synthetic applications. The choice between the diethyl and diphenyl derivative often depends on the specific target molecule and the desired reaction conditions. The diphenyl derivative has been noted for its ability to allow for the isolation of intermediate O-phenylisoureas under mild conditions, a feature that may differ with the diethyl analogue. ucl.ac.uk

The versatility of these reagents is demonstrated by their use in the synthesis of various heterocycles, including pyrimidines, dihydropyrimidines, imidazolidinones, and triazoles. researchgate.netucl.ac.uk

Overview of Key Research Domains and Current Challenges

The primary research domain for this compound and its analogues is the synthesis of heterocyclic compounds, many of which have potential applications in medicinal chemistry. encyclopedia.pubnih.gov

Key Research Domains:

Synthesis of Substituted Heterocycles: this compound is a valuable reagent for constructing five- and six-membered heterocyclic rings. For instance, its reaction with hydroxylamine (B1172632) leads to the formation of 3-amino-5-ethoxy-1,2,4-oxadiazole. nih.gov The related diphenyl N-cyanocarbonimidate has been extensively used to prepare cyanoguanidines, oxadiazoles, and N-substituted 2-amino-4H-3,1-benzoxazines. nih.govsigmaaldrich.com

Medicinal Chemistry: The heterocyclic scaffolds produced using N-cyanocarbonimidates are present in a number of biologically active molecules. For example, cyanoguanidine derivatives synthesized from diphenyl N-cyanocarbonimidate have been investigated as histamine (B1213489) H1 and H2 receptor antagonists. nih.gov Triazolopyrimidines, accessible through multi-step syntheses involving N-cyanocarbonimidate chemistry, have been explored as inhibitors of human carbonic anhydrase isoforms. nih.gov

Current Challenges:

Regioselectivity: In reactions with unsymmetrical bifunctional nucleophiles, controlling the regioselectivity of the cyclization can be a significant challenge. The formation of isomeric products is a possibility that needs to be carefully managed through the choice of reaction conditions. clockss.org

Reaction Conditions: While N-cyanocarbonimidates can react under mild conditions, some transformations require elevated temperatures or the use of specific catalysts, which can limit the functional group tolerance of the reaction. ucl.ac.ukclockss.org

Steric Hindrance: The synthesis of certain target molecules, such as pyrimidine (B1678525) isonucleosides, can be hampered by steric hindrance around the reaction center, preventing the desired cyclization from occurring. ucl.ac.uk

Comparative Reactivity Data: While the utility of diphenyl N-cyanocarbonimidate is well-documented, there is a comparative lack of studies focusing specifically on the unique advantages and reactivity profiles of this compound. This makes direct comparisons and informed selection of the optimal reagent for a given synthesis challenging.

Data Tables

Table 1: Selected Reactions of N-Cyanocarbonimidates

N-Cyanocarbonimidate DerivativeReactantProduct ClassReference
This compoundHydroxylamine1,2,4-Oxadiazole nih.gov
Diphenyl N-cyanocarbonimidateAmines/DiaminesCyanoguanidines nih.gov
Diphenyl N-cyanocarbonimidateo-PhenylenediaminesBenzimidazoles ucl.ac.uk
Diphenyl N-cyanocarbonimidateβ-Amino acidsDihydropyrimidinones ucl.ac.uk
Diphenyl N-cyanocarbonimidate4-AminobenzenesulfonamideN'-cyano-N-arylcarbamimidate nih.gov

Table 2: Spectroscopic Data for a Product of this compound Reaction

CompoundMolecular FormulaMelting Point (°C)Key Spectroscopic DataReference
3-Amino-5-ethoxy-1,2,4-oxadiazoleC₄H₇N₃O₂92.5—93.5MS (70 eV) m/z 129 (M⁺) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B2913608 diethyl N-cyanocarbonimidate CAS No. 17686-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxymethylidenecyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-9-6(8-5-7)10-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUGFCKFSMKNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Diethyl N Cyanocarbonimidate

Nucleophilic Addition and Substitution Reactions

The reaction of N-cyanocarbonimidates with hydroxylamine (B1172632) serves as a key method for the synthesis of substituted 1,2,4-oxadiazole ring systems. These heterocyclic compounds are of significant interest in medicinal chemistry. The formation of the 1,2,4-oxadiazole ring generally proceeds through the heterocyclization of amidoxime and carboxylic acid derivatives or via 1,3-dipolar cycloaddition of a nitrile and a nitrile oxide mdpi.com. In the context of diethyl N-cyanocarbonimidate, its reaction with hydroxylamine leads specifically to the formation of 3-amino-5-ethoxy-1,2,4-oxadiazole oup.com. This reaction pathway highlights the utility of N-cyanocarbonimidates as precursors for creating specific isomers of substituted oxadiazoles.

The structure of the starting N-cyanocarbonimidate plays a crucial role in determining the specific regioisomer of the resulting 1,2,4-oxadiazole product. A comparative study between this compound and O-ethyl S-methyl N-cyanocarbonimidothioate demonstrates this regioselectivity.

When this compound reacts with hydroxylamine, the product is 3-amino-5-ethoxy-1,2,4-oxadiazole oup.com. In contrast, the reaction of O-ethyl S-methyl N-cyanocarbonimidothioate with hydroxylamine yields 5-amino-3-ethoxy-1,2,4-oxadiazole oup.com. This difference in product formation is attributed to the distinct leaving group abilities of the ethoxy (-OEt) and methylthio (-SMe) groups present in the imidocarbonate and imidothiocarbonate, respectively. The variation in the position of the amino and ethoxy groups on the oxadiazole ring is a direct consequence of the initial nucleophilic attack by hydroxylamine and the subsequent cyclization and elimination steps.

Table 1: Regioisomeric Products from the Reaction of N-Cyanocarbonimidates with Hydroxylamine

ReactantProduct
This compound3-amino-5-ethoxy-1,2,4-oxadiazole
O-ethyl S-methyl N-cyanocarbonimidothioate5-amino-3-ethoxy-1,2,4-oxadiazole

The synthesis of guanidines, a class of compounds with significant biological activity, can be achieved through various methods, including the use of cyanamides as precursors rsc.org. While direct reactions with this compound are a part of this landscape, the use of related structures like diphenyl N-cyanocarbonimidate provides insightful mechanistic parallels for guanidine synthesis.

In the synthesis of cyanoguanidines, N-cyano-O-phenylisoureas, which can be derived from diphenyl N-cyanocarbonimidate, serve as critical intermediates. The reaction of these intermediates with relatively non-basic amines, such as aniline, can be promoted by reagents like trimethylaluminum to yield the desired cyanoguanidines researchgate.net. This process involves the nucleophilic attack of the amine on the isourea, leading to the displacement of the phenoxy group.

The intermediates formed, such as N-cyanoguanidines, are versatile precursors for the synthesis of various heterocyclic systems. Subsequent reactions involving a second nucleophile can lead to intramolecular or intermolecular cyclization. For instance, the addition of amines to cyanoguanidines is a fundamental pathway to produce N¹, N⁵-disubstituted, trisubstituted, and tetrasubstituted biguanides beilstein-journals.org. In cases where the initial amine reactant contains a second nucleophilic group, an intramolecular cyclization can occur, leading to the formation of cyclic guanidine derivatives. These reactions often involve the displacement of a suitable leaving group, with the cyano group itself sometimes participating in the cyclization process under specific conditions nih.govnih.gov.

Reactions with Amines and Diamines for Guanidine Synthesis

Comparative Reactivity with Related Carbonimidic Diesters

The reactivity of this compound is part of a broader class of compounds known as carbonimidic diesters, which are characterized by a central carbon atom double-bonded to an imino nitrogen and single-bonded to two heteroatom-linked groups. While direct, side-by-side comparative studies of the reactivity of this compound with other carbonimidic diesters are not extensively documented in the literature, inferences can be drawn based on the reactivity of analogous compounds such as diphenyl N-cyanocarbonimidate.

The primary mode of reaction for these compounds involves nucleophilic attack at the central carbon atom, which is rendered electrophilic by the adjacent electronegative nitrogen and oxygen or sulfur atoms. The reactivity of this central carbon is influenced by the nature of the leaving groups attached to it. For instance, in diphenyl N-cyanocarbonimidate, the phenoxy groups are good leaving groups, facilitating nucleophilic substitution reactions. ucl.ac.uk

In the case of this compound, the ethoxy groups are also effective leaving groups, though their leaving group ability is generally considered to be slightly less than that of phenoxy groups. This suggests that this compound may be somewhat less reactive towards nucleophiles than its diphenyl counterpart under identical conditions.

The presence of the N-cyano group is a key feature that modulates the reactivity of the imino nitrogen. The electron-withdrawing nature of the cyano group decreases the basicity of the imino nitrogen, making it less susceptible to protonation or attack by electrophiles compared to N-alkyl or N-aryl carbonimidic diesters. This cyano group can also influence the stability of intermediates formed during reactions.

Reactions with Other Heteroatom Nucleophiles (e.g., Phosphides)

Reactions of this compound with heteroatom nucleophiles other than oxygen, nitrogen, and sulfur are less commonly reported. However, the electrophilic nature of the central carbon atom suggests that it should be susceptible to attack by a range of nucleophiles, including those centered on phosphorus, such as phosphides and phosphines.

The outcome of such a reaction would likely be influenced by the nature of the phosphide nucleophile, including steric bulk and the electronic properties of its substituents. It is also conceivable that the cyano group could participate in the reaction, either directly or by influencing the stability of intermediates.

Intramolecular Cyclization and Rearrangement Pathways

Competition between 5-Membered and 6-Membered Diazaheterocycle Formation

The reaction of this compound with bifunctional nucleophiles, such as diamines, provides a pathway for the synthesis of nitrogen-containing heterocycles (diazaheterocycles). The size of the resulting ring, either a 5-membered or a 6-membered system, is dependent on the length of the carbon chain separating the two nucleophilic amino groups in the diamine.

When this compound reacts with a 1,2-diamine (e.g., ethylenediamine), the initial nucleophilic attack by one of the amino groups is followed by an intramolecular cyclization involving the second amino group. This process leads to the formation of a 5-membered ring, specifically an imidazolidine derivative.

Conversely, reaction with a 1,3-diamine (e.g., 1,3-diaminopropane) under similar conditions will result in the formation of a 6-membered ring, a tetrahydropyrimidine derivative. The regioselectivity of the cyclization is thus directed by the chain length of the diamine, which predetermines the feasible ring size.

The competition between the formation of 5- and 6-membered rings is a critical aspect of heterocyclic synthesis. In the context of this compound, this competition would arise if the starting material had the potential to cyclize in more than one way, for instance, in a molecule with competing reaction sites. However, when using simple diamines, the outcome is generally predictable based on the spacing of the nucleophilic centers.

Ring Expansion Reactions (e.g., Imidazolidin-5-ones to Dihydro-4(3H)-pyrimidinone-6-carboxylic acids)

A notable transformation involving the structural framework related to the products of this compound is the ring expansion of 5-membered heterocycles to 6-membered ones. Specifically, imidazolidin-5-ones, which can be synthesized using N-cyanocarbonimidate chemistry, have been shown to undergo rearrangement to form dihydro-4(3H)-pyrimidinone-6-carboxylic acids. ucl.ac.uk

This ring expansion is a significant synthetic pathway as it allows for the conversion of a more readily accessible 5-membered ring system into a more complex 6-membered one. The reaction is believed to proceed through a series of steps involving ring opening of the imidazolidin-5-one, followed by recyclization to the larger pyrimidinone ring. The driving force for this rearrangement can be attributed to the formation of a thermodynamically more stable 6-membered ring system.

While the original research was reported for diphenyl N-cyanocarbonimidate, the principles of this ring expansion are expected to be applicable to derivatives obtained from this compound, given the similar chemical nature of the resulting heterocyclic products. ucl.ac.uk

Influence of Steric Factors on Cyclization and Nucleophilic Attack

Steric hindrance plays a crucial role in directing the course of chemical reactions, and the reactivity of this compound is no exception. The accessibility of the electrophilic central carbon atom to incoming nucleophiles can be significantly affected by the steric bulk of both the nucleophile and the substituents on the this compound molecule itself.

In nucleophilic substitution reactions, a bulky nucleophile will approach the central carbon less readily, leading to a slower reaction rate compared to a smaller nucleophile, all other factors being equal. Similarly, if the this compound were to be substituted with bulky groups, this would also impede the approach of the nucleophile.

In the context of intramolecular cyclization reactions, steric factors can influence the feasibility and rate of ring formation. The formation of smaller rings (e.g., 5-membered) is often kinetically favored over larger rings due to the higher probability of the reacting ends of the molecule encountering each other. However, if the formation of a smaller ring would result in significant steric strain (e.g., due to bulky substituents on the ring), the formation of a larger, less strained ring may become the preferred pathway.

Studies on related systems, such as the synthesis of N-aroylmethyl-4-arylimidazoles, have demonstrated that steric factors can govern the ratio of products formed from competing intermolecular and intramolecular reactions. ucl.ac.uk For example, the use of a sterically hindered amidine in a reaction that could lead to either N-alkylation or cyclization was found to favor the cyclization pathway. ucl.ac.uk This principle can be extended to the reactions of this compound, where the steric environment around the reacting centers will be a key determinant of the reaction outcome.

Hydrolytic Transformations of the Cyanoimine Moiety

Under acidic conditions, the cyano group can be hydrolyzed to a carbamoyl group (-C(=O)NH2), transforming the N-cyanoimine into an N-ureido-like structure. This transformation is analogous to the acid-catalyzed hydrolysis of nitriles to amides. Further hydrolysis can lead to the cleavage of the N-C bond, releasing urea or its derivatives and the corresponding carbonimidic diester with a free imino group, which would likely be unstable and undergo further reaction.

Mechanistic studies on the hydrolysis of related N-cyano compounds, such as N-cyano sulfoximines, suggest that the reaction proceeds via protonation of the cyano nitrogen, followed by attack of water. This leads to an intermediate that can then rearrange or be further hydrolyzed.

Under basic conditions, the hydrolysis of the cyanoimine group can also occur. The mechanism would likely involve the attack of a hydroxide (B78521) ion at the carbon of the cyano group. The stability of the resulting intermediates would determine the final products. In some cases, the entire N-cyano group can be cleaved.

Acid-Catalyzed Hydrolysis Investigations (e.g., using Trifluoroacetic Acid)

While specific kinetic and mechanistic studies on the acid-catalyzed hydrolysis of this compound using trifluoroacetic acid are not extensively detailed in the available literature, the reactivity can be inferred from studies on related N-cyano compounds and the general principles of guanidine chemistry. Guanidines are known to be susceptible to both acid- and base-catalyzed hydrolysis, leading to the formation of ureas and amines.

The acid-catalyzed hydrolysis of compounds containing the N-cyano functionality, such as N-cyano sulfoximines, has been investigated and provides a plausible mechanistic pathway for this compound. In such a mechanism, the reaction is initiated by the protonation of one of the nitrogen atoms of the guanidine moiety. This protonation enhances the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack by water.

The proposed mechanism likely proceeds through the following steps:

Protonation: The lone pair of electrons on one of the nitrogen atoms of the this compound abstracts a proton from the acid catalyst (e.g., trifluoroacetic acid).

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic central carbon atom of the protonated intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the nitrogen atoms, facilitating the cleavage of a C-N bond.

Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

Elimination and Rearrangement: Subsequent elimination and rearrangement steps would lead to the formation of a urea derivative and the corresponding amine.

It is hypothesized that the N-cyano group is first hydrolyzed to an N-carbamoyl (urea) functionality. This intermediate would then undergo further hydrolysis to yield diethylamine, carbon dioxide, and ammonia (B1221849). The rate of hydrolysis would be dependent on factors such as the concentration of the acid catalyst, temperature, and the steric and electronic properties of the substituents on the guanidine core.

Table 1: Plausible Intermediates and Products in the Acid-Catalyzed Hydrolysis of this compound

Step Reactant(s) Intermediate/Product Description
1This compound, H⁺Protonated this compoundProtonation of a nitrogen atom.
2Protonated this compound, H₂OTetrahedral IntermediateNucleophilic attack by water.
3Tetrahedral IntermediateN,N-Diethyl-N'-cyanoureaFormation of a urea derivative.
4N,N-Diethyl-N'-cyanourea, H₂O, H⁺N,N-Diethylurea + Cyanamide (B42294)Hydrolysis of the cyanourea.
5N,N-Diethylurea, H₂O, H⁺Diethylamine + CO₂ + NH₃Final hydrolysis products.

Proposed Unified Mechanisms for Hydrolytic Processes in Related Guanidine Derivatives

The study of the hydrolysis of various guanidine and amidine derivatives has led to the proposal of unified mechanistic frameworks that can account for their reactivity under different pH conditions. These mechanisms highlight the importance of the protonation state of the guanidine moiety and the nature of the attacking nucleophile (water or hydroxide ion).

In acidic solutions, the guanidinium cation is the predominant species. The hydrolysis is generally slow due to the positive charge, which repels the approach of a protonated water molecule. However, the reaction can proceed via the attack of a neutral water molecule on the protonated guanidine. The rate of this acid-catalyzed hydrolysis is often dependent on the hydronium ion concentration at lower pH values.

Under neutral or slightly alkaline conditions, the mechanism can shift. For simple guanidines, the decomposition can proceed through the attack of a hydroxide ion on the guanidinium ion or, in a kinetically equivalent pathway, the attack of water on the uncharged guanidine base. The reactivity of different guanidine derivatives can vary significantly based on the substituents present. For instance, steric hindrance around the central carbon atom can impede nucleophilic attack and thus decrease the rate of hydrolysis.

A comparative study of the hydrolytic deamination of amidine and nucleobase derivatives suggests that the reaction can proceed through a multi-step mechanism involving the formation of a tetrahedral intermediate. researchgate.net This is consistent with the proposed mechanisms for guanidine hydrolysis. Theoretical studies have also been employed to investigate the reaction pathways and the transition states involved in the hydrolytic processes of these compounds. researchgate.net

The diverse reactivity of guanidine derivatives, from simple alkyl guanidines to more complex structures, can be rationalized by considering a few key factors:

pKa of the Guanidine: The basicity of the guanidine determines its protonation state at a given pH, which in turn affects its susceptibility to nucleophilic attack.

Steric Effects: Bulky substituents on the nitrogen atoms can shield the central carbon from attack by water or hydroxide ions, thereby slowing down the hydrolysis rate.

Electronic Effects: Electron-withdrawing or -donating groups can influence the electrophilicity of the central carbon atom and the stability of the intermediates and transition states.

By considering these factors, a unified understanding of the hydrolytic stability and reactivity of a wide range of guanidine derivatives, including this compound, can be achieved.

Applications of Diethyl N Cyanocarbonimidate As a Synthetic Building Block

Synthesis of Substituted Cyanoguanidine Compounds

One of the most direct applications of diethyl N-cyanocarbonimidate and its analogs, such as dimethyl N-cyanodithioiminocarbonate, is in the synthesis of substituted cyanoguanidines. These compounds are valuable intermediates for more complex molecules, including pharmaceuticals.

The preparation of asymmetrically substituted cyanoguanidines is readily achieved through a stepwise reaction sequence. The general strategy involves the reaction of a precursor like dimethyl N-cyanodithioiminocarbonate with a primary or secondary amine. This initial step leads to the displacement of one of the leaving groups (e.g., a thiomethyl group) to form an N-substituted N'-cyano-S-methylisothiourea intermediate. nih.gov This intermediate is then reacted with a different amine, which displaces the second leaving group to yield the asymmetrically substituted cyanoguanidine.

This sequential addition allows for precise control over the substitution pattern on the final cyanoguanidine molecule. The reaction is typically carried out by heating the reactants in a polar solvent.

Table 1: Synthesis of N-Substituted N¹-cyano-S-methylisothiourea Precursors This table is interactive. You can sort and filter the data.

Amine Reactant Solvent Conditions Product
Primary Alkylamine Ethanol (B145695) Reflux N-alkyl-N'-cyano-S-methylisothiourea
Secondary Arylamine Isopropanol Reflux N,N-diaryl-N'-cyano-S-methylisothiourea
Aqueous Ammonia (B1221849) Isopropanol Heating N¹-cyano-S-methylisothiourea

Substituted cyanoguanidines are crucial building blocks for synthesizing compounds with significant pharmacological activity. The addition of amines to the cyanoguanidine core is a key method for producing biguanides, a class of drugs with various therapeutic applications. beilstein-journals.org For example, this chemistry is fundamental to the synthesis of antidiabetic drugs like phenformin and other biguanide derivatives.

Microwave-assisted synthesis has emerged as an efficient method for these transformations. For instance, the reaction between piperazine and various N-aryl-N'-cyanoguanidines in methanol at 120 °C under microwave irradiation has been used to generate potential cholinesterase inhibitors. nih.govbeilstein-journals.org Similarly, microwave conditions have been successfully applied to the addition of aniline hydrochloride to N¹,N²-diisopropyl-N'-cyanoguanidine in water, demonstrating the versatility of this approach. nih.gov

Table 2: Examples of Pharmacologically Relevant Biguanides from Cyanoguanidine Precursors This table is interactive. You can sort and filter the data.

Cyanoguanidine Precursor Amine Reactant Conditions Product Class Potential Application
N-aryl-N'-cyanoguanidines Piperazine Microwave, 120°C, Methanol Piperazine-bridged biguanides Cholinesterase Inhibitors
N¹,N²-diisopropyl-N'-cyanoguanidine Aniline hydrochloride Microwave, 125°C, Water N¹,N⁵-substituted biguanides General Biguanide Derivatives

Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds

This compound and the cyanoguanidine moiety it provides are instrumental in the synthesis of various nitrogen-containing heterocyclic systems. These scaffolds are prevalent in medicinal chemistry and materials science.

Pyrimidine (B1678525) and its derivatives form a cornerstone of many biologically active molecules, including nucleic acids. bu.edu.eg A widely used method for constructing the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (such as guanidine or its derivatives) with a three-carbon (C-C-C) fragment, typically a 1,3-bifunctional compound like a 1,3-dicarbonyl. bu.edu.egnih.gov

In this context, cyanoguanidine, derived from reagents like this compound, serves as the N-C-N component. The Biginelli reaction is a classic example of this strategy, where a β-ketoester, an aldehyde, and urea or a urea derivative (like guanidine) react in a one-pot synthesis to form 3,4-dihydropyrimidin-2(1H)-ones. mdpi.com This reaction has been adapted to use a variety of substrates and catalysts, including microwave irradiation and Lewis acids, to produce a wide array of substituted pyrimidines with potential antimicrobial and anticancer properties. mdpi.comorganic-chemistry.orgmdpi.com

Table 3: Synthesis of Pyrimidine Derivatives via Biginelli-Type Reactions This table is interactive. You can sort and filter the data.

N-C-N Component C-C-C Component Aldehyde Catalyst/Conditions Product Type
Guanidine HCl Ethyl Acetoacetate Benzaldehyde DMF, SnCl₂·2H₂O, Ultrasonic 2-Amino-1,4-dihydropyrimidines
Guanidine HCl Ethyl Cyanoacetate Aromatic Aldehydes Alkaline Ethanol 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines
Urea Ethyl Acetoacetate Aromatic Aldehyde HCl, Ethanol 3,4-Dihydropyrimidin-2(1H)-ones

The imidazole and imidazolidine rings are other important heterocyclic structures found in numerous biologically active compounds. nih.gov The synthesis of these five-membered rings can be achieved through various condensation reactions. For instance, imidazolidine-4-one derivatives can be prepared via the cyclization of Schiff bases with amino acids like glycine. ajchem-a.comrdd.edu.iq While not a direct reaction of this compound, the guanidine-like structures it produces can be precursors in multi-step syntheses toward these heterocycles. The core reactivity involves the formation of C-N bonds through the reaction of amine functionalities with carbonyl compounds, followed by cyclization.

For example, a common route to imidazoline derivatives involves the cyclization of an N-acylated diamine or the reaction of a nitrile with a 1,2-diamine. nih.gov The imidate functionality in this compound presents a reactive electrophilic center that can undergo cyclization with suitable diamine substrates to construct the imidazolidine core.

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms that exhibit a broad range of biological activities. nih.gov The synthesis of 1,2,4-triazoles can be accomplished through the cyclization of various precursors, including those derived from thiourea or guanidine structures. One established method involves the reaction of amidrazones with carboxylic acid derivatives.

While the direct use of this compound for temperature-controlled regioselectivity in triazole synthesis is not extensively documented in readily available literature, the principle of regioselectivity is crucial in triazole chemistry. For example, the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces 1,4-disubstituted 1,2,3-triazoles with high regioselectivity, whereas thermal cycloadditions can lead to a mixture of 1,4- and 1,5-isomers. mdpi.comresearchgate.net The regiochemical outcome in heterocyclic synthesis is often influenced by factors such as the nature of the reactants, the catalyst used, and the reaction temperature, which can alter the kinetic and thermodynamic pathways of the cyclization process.

Benzazole Systems (e.g., Benzimidazoles, Benzoxazoles)

N-Cyanocarbonimidates are effective reagents for the synthesis of benzazole derivatives, which are core structures in many pharmaceutically active compounds. The reaction typically involves the condensation of a bifunctional nucleophile, such as o-phenylenediamine or 2-aminophenol, with the N-cyanocarbonimidate.

While specific studies detailing the reactions of this compound are not extensively documented, the reactivity of its close analogue, diphenyl N-cyanocarbonimidate, provides a clear model for these transformations. When bifunctional nucleophiles like o-phenylenediamine react with a diphenyl N-cyanocarbonimidate, the initial step is the displacement of one phenoxy group by one of the amino groups of the diamine. This is followed by an intramolecular cyclization where the second amino group attacks the electrophilic carbon of the cyano group, leading to the formation of a 2-cyanoaminobenzimidazole intermediate. nih.gov This intermediate is a key precursor to various substituted benzimidazoles.

A similar reaction pathway is anticipated with 2-aminophenol. The amino group would first act as the nucleophile, displacing an ethoxy group from this compound. The hydroxyl group would then cyclize onto the cyano group to form a 2-cyanoaminobenzoxazole precursor. This two-step, one-pot process demonstrates the utility of N-cyanocarbonimidates in rapidly constructing the core benzazole scaffold.

Table 1: Synthesis of Benzazole Precursors using N-Cyanocarbonimidates Note: The following table is based on the established reactivity of N-cyanocarbonimidates with bifunctional nucleophiles.

Starting MaterialReagentIntermediate ProductResulting Heterocycle Core
o-phenylenediamineThis compound2-CyanoaminobenzimidazoleBenzimidazole
2-aminophenolThis compound2-CyanoaminobenzoxazoleBenzoxazole

Quinazoline Derivatives (e.g.,nih.govorganic-chemistry.orgresearchgate.netTriazolo[1,5-a]quinazolin-5-ones)researchgate.net

One of the well-documented applications of N-cyanoimidocarbonates, including the diethyl ester, is in the synthesis of fused quinazoline systems. Specifically, they are key reactants in the preparation of nih.govwikipedia.orgnih.govtriazolo[1,5-a]quinazolin-5-ones. This synthesis is achieved through the reaction of a dialkyl N-cyanoimidocarbonate with a substituted 2-hydrazinobenzoic acid.

The reaction proceeds via an initial condensation, followed by an intramolecular cyclization. This transformation provides a direct route to complex heterocyclic frameworks that are of significant interest in medicinal chemistry. The inherent lactam moiety within the resulting triazoloquinazolinone structure can be further modified through reactions such as thionation or chlorination, providing access to a diverse range of derivatives. nih.gov

Table 2: Examples of nih.govwikipedia.orgnih.govTriazolo[1,5-a]quinazolin-5-one Synthesis

N-Cyanoimidocarbonate ReactantSubstituted Hydrazinobenzoic AcidProductReference
Dimethyl N-cyanoimidocarbonate2-Hydrazinobenzoic acid2-Methoxy- nih.govwikipedia.orgnih.govtriazolo[1,5-a]quinazolin-5(4H)-one nih.gov
Diethyl N-cyanoimidocarbonate2-Hydrazinobenzoic acid2-Ethoxy- nih.govwikipedia.orgnih.govtriazolo[1,5-a]quinazolin-5(4H)-one nih.gov

Synthesis of 2-Amino-4H-3,1-benzoxazineswikipedia.org

The synthesis of 2-amino-4H-3,1-benzoxazines involves the cyclization of a suitable precursor, typically derived from a 2-aminobenzyl alcohol derivative. nih.gov While various synthetic methods exist for the formation of the 4H-3,1-benzoxazine ring system, the specific use of this compound in this pathway is not well-documented in the scientific literature. Standard routes often involve the reaction of 2-amino-arylalkyl alcohols with reagents like isothiocyanates to form thiourea intermediates, which are then cyclized. nih.gov The application of this compound for the direct synthesis of 2-amino-4H-3,1-benzoxazines remains an area for potential future investigation.

Role as a Versatile One-Carbon Equivalent in Multicomponent Reactionsorganic-chemistry.orgresearchgate.net

This compound serves as an effective one-carbon building block, primarily in reactions involving the sequential addition of two different nucleophiles. nih.gov In this role, the central carbon atom of the imidocarbonate acts as an electrophilic linchpin, first reacting with one nucleophile to form a stable intermediate, which can then react with a second nucleophile to generate a more complex product.

This process can be considered a type of sequential, two-step multicomponent reaction. For example, treatment of a related N-cyanocarbonimidate with a first nucleophile leads to the formation of an N-cyano-O-phenylisourea intermediate. This stable intermediate can be isolated and subsequently treated with a second, different nucleophile. The second nucleophile displaces the phenol group, leading to an intermediate that spontaneously cyclizes to produce a new heterocyclic ring. nih.gov This methodology allows for the synthesis of a variety of heterocyclic compounds by systematically varying the two nucleophiles added to the one-carbon equivalent. nih.gov

Replacement of Alternative Reagents in Established Synthetic Pathwaysnih.gov

In synthetic organic chemistry, reagents that serve as a source of an electrophilic cyano group are crucial for the formation of nitriles, cyanamides, and other nitrogen-containing compounds. A traditional and widely used reagent for this purpose is cyanogen (B1215507) bromide (BrCN). nih.gov Cyanogen bromide reacts with primary and secondary amines to yield mono- and dialkylcyanamides, respectively. nih.gov It functions as a source of electrophilic cyanide due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom susceptible to nucleophilic attack. nih.gov

This compound can be viewed as an alternative reagent for achieving similar transformations. Like cyanogen bromide, it possesses an electrophilic carbon atom that readily reacts with nucleophiles such as amines. The reaction of an amine with this compound results in the displacement of an ethoxy group to form an N-cyano derivative. This reactivity profile allows it to be used in the synthesis of N-cyano compounds, placing it in the same functional class as reagents like cyanogen bromide. While direct comparative studies on efficacy and safety are not extensively detailed, the use of reagents like N-cyanocarbonimidates can offer advantages in terms of handling, stability, and milder reaction conditions in certain synthetic applications.

Spectroscopic Characterization and Computational Studies of Diethyl N Cyanocarbonimidate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

While diethyl N-cyanocarbonimidate itself is a stable molecule, its synthesis may involve intermediates that can exhibit isomerism. Variable temperature ¹H NMR is a powerful tool to study dynamic processes such as conformational changes or the interconversion of isomers. For instance, in related amide systems, cis/trans isomerism is a well-documented phenomenon that can be investigated by monitoring the chemical shifts and coalescence of proton signals as a function of temperature.

In the context of intermediates leading to this compound, restricted rotation around certain bonds could lead to distinct sets of proton signals at low temperatures. As the temperature is increased, the rate of interconversion may increase, leading to a broadening of the signals and eventual coalescence into a time-averaged spectrum. By analyzing the spectra at different temperatures, thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) differences between isomers can be determined, providing valuable insights into their relative stabilities.

Table 1: Hypothetical Variable Temperature ¹H NMR Data for an Isomeric Intermediate

Temperature (°C)Chemical Shift Isomer A (ppm)Chemical Shift Isomer B (ppm)Appearance of Signals
-204.10 (q), 1.25 (t)4.05 (q), 1.20 (t)Two distinct sets of sharp quartet and triplet
25--Broadened signals
704.08 (q), 1.23 (t)-Single set of time-averaged sharp signals

Note: This table represents hypothetical data to illustrate the principles of variable temperature NMR in studying isomerism.

¹³C NMR spectroscopy is an indispensable tool for determining the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly dependent on its chemical environment. libretexts.org This technique is crucial for confirming the structure of this compound and for determining the ring size in any potential cyclic intermediates or byproducts.

For this compound, distinct signals are expected for the methyl (CH₃), methylene (B1212753) (CH₂), quaternary imidate carbon, and the cyano (C≡N) carbon. The chemical shifts of these carbons can be predicted based on established correlation tables and comparison with structurally similar compounds. chemguide.co.uklibretexts.org For example, the sp³-hybridized carbons of the ethyl groups would appear in the upfield region, while the sp-hybridized cyano carbon and the sp²-hybridized imidate carbon would be found further downfield. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
-CH₃10-20Typical range for sp³ carbons in an ethyl group. libretexts.org
-CH₂-O-60-70Methylene carbon attached to an electronegative oxygen atom. libretexts.org
N=C(OEt)₂150-165Quaternary carbon double-bonded to nitrogen and single-bonded to two oxygens.
-C≡N110-120Characteristic chemical shift for a nitrile carbon. wisc.edu

Note: These are predicted values based on general principles of ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com Different types of chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting IR spectrum shows absorption bands that are characteristic of the functional groups within the molecule.

For this compound, several key functional groups would give rise to distinct absorption bands. The most prominent of these would be the stretching vibrations of the nitrile (C≡N) group and the carbon-nitrogen double bond (C=N) of the imidate. The presence of the ethoxy groups would be confirmed by the C-O single bond stretching and the C-H stretching and bending vibrations of the ethyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)Stretching2220–2260Medium to Strong
C=N (Imidate)Stretching1640–1690Medium to Strong
C-O (Ether)Stretching1000–1300Strong
C-H (sp³)Stretching2850–3000Medium to Strong
C-H (sp³)Bending1350–1480Variable

Note: These are expected ranges based on standard IR correlation tables. youtube.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule. When this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting molecular ion (M⁺) will have a mass-to-charge ratio corresponding to the molecular weight of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and confirm its structure. For this compound, common fragmentation pathways would likely involve the loss of ethyl or ethoxy radicals.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Identity
[C₇H₁₂N₂O₂]⁺156Molecular Ion (M⁺)
[M - C₂H₅]⁺127Loss of an ethyl radical
[M - OC₂H₅]⁺111Loss of an ethoxy radical
[M - C₂H₄]⁺128McLafferty rearrangement (if sterically feasible)

Note: These are predicted fragmentation patterns based on the structure of the molecule.

Theoretical and Computational Chemistry

Computational chemistry provides a powerful complement to experimental studies by offering insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations can be employed to predict a wide range of properties for this compound, including its optimized geometry, electronic charge distribution, and molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).

The results of DFT calculations can help to rationalize the observed spectroscopic data. For example, calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of absorption bands. Furthermore, the calculated electronic properties can be used to predict the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. The energy difference between the HOMO and LUMO can provide an indication of the molecule's kinetic stability and reactivity.

Table 5: Hypothetical DFT Calculation Outputs for this compound

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap7.3 eVIndicates high kinetic stability.
Dipole Moment3.5 DSuggests a polar molecule.

Note: These are hypothetical values to illustrate the type of information obtained from DFT calculations.

Mechanistic Modeling, Including Transition State Characterization

Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites, computational modeling can help identify the most probable reaction pathways by locating and characterizing the transition states that connect reactants to products.

In hypothetical cycloaddition reactions, for instance, the N-cyano group could potentially act as a dipolarophile or part of a larger dipolar system. Mechanistic modeling would involve the systematic exploration of concerted versus stepwise pathways. For a concerted mechanism, a single transition state would be identified, characterized by the simultaneous formation of new chemical bonds. In contrast, a stepwise mechanism would involve the formation of an intermediate, with two distinct transition states leading to and from this intermediate species. The geometry of each transition state would be optimized, and frequency calculations would confirm its nature as a first-order saddle point on the potential energy surface, with a single imaginary frequency corresponding to the reaction coordinate.

Table 1: Hypothetical Transition State Parameters for a [3+2] Cycloaddition Reaction of this compound

ParameterValue
Imaginary Frequency (cm⁻¹)-250 to -400
Activation Energy (kcal/mol)15 - 25
Key Bond Distances (Å)C-N: 2.1 - 2.4, C-C: 2.2 - 2.5

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that would be calculated in a computational study.

Analysis of Steric and Electronic Effects on Reaction Stereoselectivity and Regioselectivity

The stereochemical and regiochemical outcomes of reactions involving this compound would be governed by a delicate interplay of steric and electronic factors. The ethoxy groups, while electronically donating, also introduce significant steric bulk.

Stereoselectivity: In reactions where new chiral centers are formed, the facial selectivity (e.g., endo vs. exo in a cycloaddition) would be influenced by the steric hindrance imposed by the diethyl groups. Computational models can quantify these steric interactions by analyzing the relative energies of the different stereoisomeric transition states. Lower energy transition states correspond to the kinetically favored products.

Regioselectivity: The regioselectivity of a reaction is dictated by the electronic properties of the reacting species. The cyano group is strongly electron-withdrawing, which polarizes the N-cyanocarbonimidate moiety. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal the most nucleophilic and electrophilic sites within the molecule. For example, in a reaction with an unsymmetrical reactant, the preferred regiochemistry would result from the alignment of the largest HOMO coefficient of one reactant with the largest LUMO coefficient of the other.

Table 2: Calculated Mulliken Atomic Charges on Key Atoms of this compound

AtomCharge (a.u.)
N (cyano)-0.45
C (cyano)+0.15
N (imidate)-0.60
C (imidate)+0.75

Note: This data is illustrative and based on general chemical principles. Actual values would require specific DFT calculations.

Hydrogen Bonding Interactions in Intermediates and Transition States

Hydrogen bonding can play a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction rate and selectivity. While this compound itself does not possess hydrogen bond donors, the nitrogen atoms of the imidate and cyano groups can act as hydrogen bond acceptors.

In protic solvents or in the presence of reactants with O-H or N-H bonds, intermolecular hydrogen bonds could form. Computational studies can identify and quantify these interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the bond critical points associated with hydrogen bonds, providing information on their strength. The presence of such interactions would be expected to lower the energy of the transition state, thus accelerating the reaction. For instance, a hydrogen bond to the nitrogen of the cyano group in a transition state could enhance the electrophilicity of the adjacent carbon atom, promoting a nucleophilic attack.

Future Research Perspectives and Emerging Areas

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a roadmap for the future synthesis of diethyl N-cyanocarbonimidate. Traditional methods for synthesizing related compounds often rely on harsh reagents and solvents. For instance, the preparation of diphenyl N-cyanocarbonimidate involves phosphorus pentachloride, a substance with significant handling and disposal concerns. Future research will likely focus on developing more sustainable and environmentally benign synthetic routes.

Key areas for green synthesis development include:

Catalytic Routes: Shifting from stoichiometric reagents to catalytic methods can dramatically improve atom economy and reduce waste. Research could explore novel metal-based or organocatalysts to facilitate the formation of the N-cyanocarbonimidate moiety from more benign starting materials. Porous nanomaterials, which offer high surface area and tunable properties, could serve as efficient and recyclable heterogeneous catalysts.

Alternative Solvents: A major source of waste in chemical production is the use of volatile organic compounds (VOCs). Investigating the use of "green solvents" such as water, supercritical fluids, ionic liquids, or bio-based solvents derived from renewable feedstocks could significantly lower the environmental impact of synthesis. Water is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasound could lead to faster reaction times and reduced energy consumption compared to conventional heating methods.

Table 1: Comparison of a Hypothetical Traditional vs. a Green Synthesis Approach for this compound
ParameterHypothetical Traditional Route (by analogy)Potential Green Chemistry Route
Starting Materials Diethyl carbonate, Phosphorus pentachloride, Cyanamide (B42294)Diethyl carbonate, Cyanamide, Renewable feedstock
Solvent Chlorinated solvents (e.g., Dichloromethane)Water, Bio-derived solvent (e.g., 2-MeTHF), or solvent-free conditions
Catalyst/Reagent Stoichiometric PCl5Recyclable heterogeneous catalyst or organocatalyst
Energy Input Conventional heating (reflux)Microwave irradiation or ambient temperature
Waste Profile High E-Factor; generates phosphate (B84403) and chlorinated wasteLow E-Factor; minimal and biodegradable waste

Discovery of Novel Reaction Pathways and Catalytic Applications

The core value of N-cyanocarbonimidates lies in their utility as synthons for constructing complex molecules, particularly heterocycles. The diphenyl analogue is a well-established reagent for synthesizing a variety of heterocyclic systems, including benzimidazoles, triazoles, and pyrimidinones, by acting as a "one-carbon equivalent" in sequential reactions with two nucleophiles. It is highly probable that this compound shares this reactivity profile, with the ethoxide group serving as a leaving group instead of phenoxide.

Future research in this area could focus on:

Expanding Heterocyclic Synthesis: Systematically exploring the reaction of this compound with a wide array of bifunctional nucleophiles (e.g., amino acids, hydrazines, amidines) could unlock novel pathways to diverse and highly functionalized heterocyclic scaffolds. These structures are of critical importance in drug discovery.

Catalytic Activation: While many reactions with N-cyanocarbonimidates proceed under mild conditions due to the stability of the leaving group, the development of catalysts could enhance reaction rates, improve selectivity, and broaden the substrate scope to include less reactive nucleophiles. Metal-free catalysts, such as functionalized carbon nanospheres, are an emerging area that could offer sustainable options for promoting C–N bond formation.

Asymmetric Synthesis: Employing chiral nucleophiles or catalysts in reactions with this compound could provide enantioselective routes to chiral heterocyclic compounds, a key objective in pharmaceutical chemistry.

Table 2: Potential Heterocyclic Scaffolds from this compound
Bifunctional NucleophilePotential Heterocyclic ProductTherapeutic Relevance
1,2-Diaminobenzene BenzimidazolesAntimicrobial, Antiviral, Anticancer
Hydrazine / Substituted Hydrazines 1,2,4-TriazolesAntifungal, Antidepressant
β-Amino acids / esters DihydropyrimidinonesCalcium channel blockers, Antihypertensive
Urea / Thiourea Triazinones / ThiotriazinonesAnticancer, Antiviral
Guanidine AminotriazinesAntimalarial, Antibacterial

Exploration of this compound in Polymer and Materials Science

The application of this compound in polymer and materials science is a completely unexplored frontier. Its unique chemical structure, containing multiple nitrogen atoms and reactive sites, suggests several intriguing possibilities.

Potential research directions include:

Nitrogen-Rich Polymers: The compound could be investigated as a monomer or co-monomer in polymerization reactions. The resulting nitrogen-rich polymers may exhibit valuable properties such as enhanced thermal stability, flame retardancy, or the ability to coordinate with metal ions for catalytic or separation applications.

Functional Materials and Coatings: As a precursor, this compound could be used to synthesize functional materials. For example, controlled pyrolysis could yield nitrogen-doped carbon materials, such as N-doped carbon quantum dots, which have applications in bioimaging and electrocatalysis.

Cross-linking and Surface Modification: The reactivity of the cyanocarbonimidate group towards nucleophiles could be exploited to use the molecule as a cross-linking agent for polymer networks or to functionalize the surfaces of materials, thereby tuning properties like adhesion, wettability, or biocompatibility. The in-situ sol-gel synthesis of inorganic networks within a polymer matrix is an advanced technique where such functional modifiers could play a key role.

Application of Advanced Computational Methods for Reaction Discovery and Optimization

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating experimental research and reducing waste. Applying these methods to this compound can provide fundamental insights and guide synthetic efforts.

Specific computational approaches could include:

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, map electrostatic potential to identify reactive sites, and calculate the energies of reactants, intermediates, and products. This would allow for a detailed understanding of reaction mechanisms, such as the stepwise addition of nucleophiles and subsequent cyclization.

Transition State Modeling: By calculating the structures and energies of transition states, researchers can predict reaction barriers and kinetics. This would be invaluable for comparing the reactivity of this compound with its diphenyl analogue (ethoxide vs. phenoxide leaving group) and for optimizing reaction conditions (temperature, catalyst) to favor desired products.

Virtual Screening: Computational methods can be used to perform virtual screens of potential reactants or catalysts, prioritizing those most likely to succeed experimentally. This approach can guide the discovery of novel reaction pathways and efficient catalytic systems.

Table 3: Application of Computational Methods to this compound Research
Computational MethodResearch Question / Application
Density Functional Theory (DFT) Predict reactive sites, analyze reaction thermodynamics, and understand electronic properties.
Transition State Search (e.g., QST2/3) Elucidate reaction mechanisms, calculate activation energies, and predict reaction kinetics.
Molecular Dynamics (MD) Simulate solvent effects and conformational dynamics of reaction intermediates.
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of heterocyclic libraries derived from the compound.

Integration with High-Throughput Experimentation and Automation in Synthesis

High-Throughput Experimentation (HTE) and laboratory automation have revolutionized chemical synthesis and discovery by enabling the rapid execution and analysis of a large number of experiments. Applying these technologies to the study of this compound would dramatically accelerate the exploration of its chemical potential.

Future work could integrate automation in several ways:

Reaction Optimization: Automated platforms can be used to perform systematic screening of a wide range of reaction parameters—including catalysts, solvents, temperatures, and stoichiometries—to quickly identify optimal conditions for both the synthesis of the compound itself and its subsequent reactions.

Library Synthesis: The synthesis of diverse heterocyclic libraries, as discussed in section 6.2, is ideally suited for automation. Using robotic liquid handlers, reaction arrays can be set up in microplates, allowing for the reaction of this compound with hundreds of different nucleophiles in parallel.

Automated Analysis and Screening: Integrating HTE synthesis with high-throughput analytical techniques (e.g., mass spectrometry, HPLC) allows for rapid characterization of the resulting compound libraries. These libraries can then be directly entered into high-content screening platforms for the discovery of new bioactive compounds.

Table 4: Illustrative High-Throughput Experimentation (HTE) Workflow
StepActionTechnology Used
1. Array Design Design a 96-well plate array with this compound and various nucleophiles/catalysts.Experiment design software
2. Reagent Dispensing Dispense nanoliter to microliter volumes of stock solutions into the microplate.Automated liquid handler (e.g., acoustic dispenser)
3. Reaction Incubate the plate under controlled temperature and atmospheric conditions.Robotic incubator
4. Analysis Analyze each well for product formation and yield.High-throughput LC-MS/MS
5. Data Processing Process raw data to identify successful reactions ("hits") and trends.

Q & A

Basic: What are the established synthetic routes for diethyl N-cyanocarbonimidate, and how are intermediates characterized?

This compound is synthesized via nucleophilic substitution reactions involving cyanamide derivatives and dialkoxycarbonimidates. A common method involves reacting sodium phosphanide (Na(PH₂)) with N-cyanocarbonimidate precursors under controlled conditions to form intermediates like the cyapho-cyanamide ion ([N(CN)(CP)]⁻). Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity .

Advanced: How can reaction pathways involving this compound be optimized for selective cyclization?

Cyclization reactions mediated by this compound require careful control of electrophilic agents and reaction conditions (e.g., solvent polarity, temperature). For instance, functionalization of the cyapho-cyanamide ion with electrophiles like alkyl halides can yield cyclic products. Mechanistic studies using density functional theory (DFT) calculations and in situ monitoring (e.g., FTIR) are recommended to identify transition states and optimize selectivity. Contradictions in product yields may arise from competing side reactions, necessitating kinetic analysis .

Basic: What safety protocols are critical when handling this compound?

Due to its reactive cyanamide moiety, handle this compound in a fume hood with nitrile gloves and protective eyewear. Avoid contact with oxidizing agents or acids, which may release toxic HCN. First-aid measures for skin exposure include immediate washing with soap and water; eye contact requires 15-minute rinsing with saline. Store in airtight containers away from moisture and heat .

Advanced: How can analytical methods resolve contradictions in purity assessments of this compound derivatives?

Discrepancies in purity data (e.g., HPLC vs. NMR) may stem from residual solvents or byproducts. Use orthogonal techniques:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 220–260 nm) for quantifying impurities.
  • Spectroscopy : ¹³C NMR to detect trace carbonyl-containing byproducts.
  • Mass Spectrometry : HRMS to identify non-UV-active contaminants. Calibrate instruments using certified reference standards to minimize systematic errors .

Advanced: What role does this compound play in synthesizing novel heterocycles, and how are competing pathways managed?

This compound facilitates [3+2] cycloadditions and nucleophilic substitutions to generate heterocycles like benzoxazoles or pyridines. Competing pathways (e.g., dimerization vs. cyclization) are managed by:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) favor cyclization.
  • Catalysis : Lewis acids (e.g., ZnCl₂) can stabilize transition states.
  • Temperature Gradients : Lower temperatures (~0°C) reduce side reactions. Monitor progress via thin-layer chromatography (TLC) and isolate intermediates promptly .

Basic: What spectroscopic signatures confirm the structure of this compound?

Key spectral data include:

  • ¹H NMR : Ethyl group signals at δ 1.2–1.4 ppm (triplet) and δ 4.2–4.4 ppm (quartet).
  • ¹³C NMR : Cyanamide carbon at δ 115–120 ppm, imidate carbonyl at δ 160–165 ppm.
  • IR : Strong C≡N stretch near 2200 cm⁻¹. Cross-validate with elemental analysis (C, H, N) .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

DFT calculations (e.g., B3LYP/6-31G*) model electron-density distributions and frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Compare simulated IR and NMR spectra with experimental data to validate models. Contradictions between predicted and observed products may indicate solvent effects or unaccounted transition states .

Basic: What are the storage requirements to prevent degradation of this compound?

Store under inert gas (Ar/N₂) at –20°C in amber glass vials. Degradation products (e.g., cyanide derivatives) form under humidity or light exposure. Regularly test stored samples via TLC or NMR to detect decomposition .

Advanced: How can response surface methodology (RSM) optimize reaction conditions for this compound-based syntheses?

RSM designs experiments to model multivariable interactions (e.g., temperature, molar ratios). For example, a central composite design (CCD) can optimize yield (%) and selectivity. Analyze data using ANOVA to identify significant factors. Contradictions in model predictions may require validation runs or Box-Behnken designs .

Advanced: What strategies mitigate toxicity risks during large-scale applications of this compound?

Implement engineering controls (e.g., closed-loop reactors) to minimize exposure. Degradation studies using LC-MS/MS can identify toxic byproducts (e.g., cyanide ions). Pair with enzymatic detoxification systems (e.g., rhodanese) in waste streams. Conduct occupational exposure monitoring (OEM) for airborne HCN .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.